molecular formula C18H30Br2N2 B13787934 Isoquinolinium, 1,2,3,4-tetrahydro-2-methyl-2-(3-(1-methylpyrrolidinio)propyl)-, dibromide CAS No. 64047-66-1

Isoquinolinium, 1,2,3,4-tetrahydro-2-methyl-2-(3-(1-methylpyrrolidinio)propyl)-, dibromide

Cat. No.: B13787934
CAS No.: 64047-66-1
M. Wt: 434.3 g/mol
InChI Key: NESMARWNWRENBF-UHFFFAOYSA-L
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Description

Isoquinolinium, 1,2,3,4-tetrahydro-2-methyl-2-(3-(1-methylpyrrolidinio)propyl)-, dibromide is a complex organic compound with a unique structure. This compound is part of the isoquinolinium family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolinium, 1,2,3,4-tetrahydro-2-methyl-2-(3-(1-methylpyrrolidinio)propyl)-, dibromide typically involves multiple steps. The process begins with the preparation of the isoquinoline core, followed by the introduction of the tetrahydro and methyl groups. The final step involves the addition of the pyrrolidinio propyl group and the formation of the dibromide salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 1,2,3,4-tetrahydro-2-methyl-2-(3-(1-methylpyrrolidinio)propyl)-, dibromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced species, often using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents (R-X) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinolinium oxides, while reduction can produce various reduced isoquinolinium derivatives. Substitution reactions typically result in the formation of new isoquinolinium compounds with different functional groups.

Scientific Research Applications

Isoquinolinium, 1,2,3,4-tetrahydro-2-methyl-2-(3-(1-methylpyrrolidinio)propyl)-, dibromide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Isoquinolinium, 1,2,3,4-tetrahydro-2-methyl-2-(3-(1-methylpyrrolidinio)propyl)-, dibromide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Isoquinolinium, 1,2,3,4-tetrahydro-2-methyl-2-(3-(1-methylpyrrolidinio)propyl)-, chloride
  • Isoquinolinium, 1,2,3,4-tetrahydro-2-methyl-2-(3-(1-methylpyrrolidinio)propyl)-, sulfate
  • Isoquinolinium, 1,2,3,4-tetrahydro-2-methyl-2-(3-(1-methylpyrrolidinio)propyl)-, nitrate

Uniqueness

Isoquinolinium, 1,2,3,4-tetrahydro-2-methyl-2-(3-(1-methylpyrrolidinio)propyl)-, dibromide is unique due to its specific dibromide salt form, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective.

Properties

CAS No.

64047-66-1

Molecular Formula

C18H30Br2N2

Molecular Weight

434.3 g/mol

IUPAC Name

2-methyl-2-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]-3,4-dihydro-1H-isoquinolin-2-ium;dibromide

InChI

InChI=1S/C18H30N2.2BrH/c1-19(11-5-6-12-19)13-7-14-20(2)15-10-17-8-3-4-9-18(17)16-20;;/h3-4,8-9H,5-7,10-16H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

NESMARWNWRENBF-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCCC1)CCC[N+]2(CCC3=CC=CC=C3C2)C.[Br-].[Br-]

Origin of Product

United States

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